1,3-Bis(2-hydroxyphenyl)propane-1,3-dione
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Overview
Description
1,3-Bis(2-hydroxyphenyl)propane-1,3-dione is a chalcone derivative, known for its unique chemical structure and properties. It has been isolated from natural sources such as the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata . This compound is characterized by the presence of two hydroxyphenyl groups attached to a propane-1,3-dione backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-hydroxyphenyl)propane-1,3-dione can be synthesized through the benzoylation of ortho-hydroxyacetophenone in pyridine . Another method involves the reaction of 1,3-bis(4-methoxyphenyl)propane-1,3-dione with boron tribromide (BBr3) in dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as using potassium carbonate (K2CO3) as a solid support, has been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-hydroxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
1,3-Bis(2-hydroxyphenyl)propane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(2-hydroxyphenyl)propane-1,3-dione involves its ability to form hydrogen bonds and interact with various molecular targets. It exists in two enolic tautomeric forms, where the hydroxyl and phenolic protons are linked to the ketonic oxygen atom via hydrogen bonds . This structural feature allows it to modulate metabolic pathways, induce apoptosis in cancer cells, and exhibit anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2) .
Comparison with Similar Compounds
Similar Compounds
Dibenzoylmethane (DBM): A β-diketone structural analogue of curcumin with anti-tumorigenic and chemopreventive activities.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: A similar compound used in the synthesis of bisphenols.
Uniqueness
1,3-Bis(2-hydroxyphenyl)propane-1,3-dione stands out due to its dual hydroxyphenyl groups, which enhance its reactivity and versatility in chemical reactions. Its ability to form stable hydrogen bonds and enolic tautomers makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
53278-13-0 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1,3-bis(2-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H12O4/c16-12-7-3-1-5-10(12)14(18)9-15(19)11-6-2-4-8-13(11)17/h1-8,16-17H,9H2 |
InChI Key |
FERWUCFAQLAGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
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